molecular formula C30H47N5O2 B1193757 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine CAS No. 1255580-76-7

2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

カタログ番号 B1193757
CAS番号: 1255580-76-7
分子量: 509.72648
InChIキー: QOECJCJVIMVJGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine, has a CAS Number of 1255580-76-7 . It has a molecular weight of 509.74 and its molecular formula is C30H47N5O2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C30H47N5O2/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23/h20-24H,4-19H2,1-3H3,(H,31,32,33) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

科学的研究の応用

β-Thalassemia Treatment

UNC0638 has shown promise in the treatment of β-thalassemia, particularly in combination with other drugs. It acts as an inhibitor of EHMT1/2, enzymes responsible for repressive histone methylation at silenced genes, including the γ-globin genes . This inhibition leads to an increase in fetal hemoglobin (HbF) expression, which can alleviate the clinical severity of β-thalassemia patients. Studies have demonstrated that UNC0638 treatment results in significant increases in γ-globin mRNA and HbF-containing cells, without notable cytotoxicity . Moreover, when used alongside the immunomodulatory drug pomalidomide and the DNMT1 inhibitor decitabine, UNC0638 exhibits additive effects on HbF induction . This suggests that UNC0638 could be part of a combination therapy approach for β-thalassemia treatment.

Epigenetic Modulation

As an epigenetic modifier, UNC0638 targets the EHMT1/2 histone methyltransferases, which are involved in the addition of the repressive histone mark H3K9me2 . By inhibiting these enzymes, UNC0638 can modulate the epigenetic landscape of cells, potentially reactivating silenced genes. This property is not only relevant for β-thalassemia treatment but could also be applied to other diseases where gene silencing plays a role.

Drug Development

The research on UNC0638 provides a proof of concept for the development of small molecules targeting epigenetic enzymes. By creating structural analogs of UNC0638 with improved pharmacokinetic properties, researchers can develop new therapies for diseases where epigenetic dysregulation is a factor .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statement H302 . The precautionary statements for this compound are P280-P305+P351+P338 .

特性

IUPAC Name

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N5O2/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23/h20-24H,4-19H2,1-3H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOECJCJVIMVJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154787
Record name UNC-0638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

CAS RN

1255580-76-7
Record name 2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255580-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UNC-0638
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255580767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNC-0638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNC-0638
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A103L2FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary target of UNC0638 and how does this interaction affect gene expression?

A1: UNC0638 primarily targets the histone methyltransferases EHMT1 (GLP) and EHMT2 (G9a). These enzymes are responsible for catalyzing the addition of methyl groups to lysine 9 of histone H3 (H3K9me1/2). This methylation is typically associated with transcriptional repression. [, , , , ]

Q2: How does UNC0638 affect the overall levels of H3K9me2 in cells?

A2: UNC0638 treatment has been shown to cause a global decrease in H3K9me2 levels in various cell types. [, , , , , ]

Q3: Beyond inhibiting HMT activity, does UNC0638 affect the localization of G9a within the cell?

A3: Yes, research suggests that UNC0638 might indirectly impact G9a localization by potentially interfering with its interaction with chromatin through the protein WIZ. []

Q4: Can you elaborate on the role of WIZ in G9a regulation and how it relates to UNC0638's mechanism?

A4: WIZ appears to be essential for the stable association of G9a with chromatin. Disrupting this interaction through WIZ depletion leads to reduced H3K9me2 levels, mimicking the effect of UNC0638, although through a different mechanism. []

Q5: Does the inhibition of G9a/GLP by UNC0638 affect histone modifications other than H3K9me2?

A5: Yes, studies have shown that UNC0638 treatment can lead to a concomitant increase in the activating mark H3K9ac, especially pronounced at the γ-globin gene region in human adult erythroblasts. []

Q6: How does the impact of UNC0638 on gene expression differ from directly targeting WIZ?

A6: While both UNC0638 treatment and WIZ depletion lead to reduced H3K9me2 levels, they have distinct downstream effects on gene expression and G9a protein interactions, suggesting the involvement of additional regulatory mechanisms. []

Q7: What is the molecular formula and weight of UNC0638?

A7: The molecular formula of UNC0638 is C28H43N5O3, and its molecular weight is 497.66 g/mol.

Q8: Is there any publicly available spectroscopic data for UNC0638?

A8: Spectroscopic data for UNC0638 is not readily available in the provided research abstracts. It is recommended to consult chemical databases or the compound supplier for this information.

Q9: Are there studies on the material compatibility and stability of UNC0638?

A9: The provided research abstracts do not focus on material compatibility and stability studies of UNC0638 in various conditions. This information may be available in other research articles or from the compound supplier.

Q10: Does UNC0638 exhibit any catalytic properties itself?

A10: UNC0638 is a small molecule inhibitor and does not possess intrinsic catalytic properties. It functions by binding to and inhibiting the catalytic activity of target enzymes, EHMT1 and EHMT2.

Q11: Have any computational studies been performed to understand the interaction of UNC0638 with its targets?

A11: Yes, computational studies, including molecular docking, molecular dynamics simulations, and binding free energy calculations, have been performed to characterize the interaction of UNC0638 with G9a. []

Q12: What insights have computational studies provided into the structural features of UNC0638 that contribute to its activity?

A12: Computational studies suggested that the hydrophobic segment of UNC0638 plays a crucial role in its interaction with G9a. Replacing this segment with a guanidine moiety, mimicking the substrate arginine, was predicted to enhance binding affinity. []

Q13: How do structural modifications of UNC0638 affect its potency and selectivity for EHMT1/2?

A13: Research suggests that the hydrophobic segment of UNC0638 is crucial for its interaction with G9a. Replacing this segment with a guanidine moiety, mimicking the arginine of the substrate, was predicted to improve binding affinity and potentially enhance its potency. [] Further research is needed to fully elucidate the SAR and optimize its selectivity profile.

Q14: What is known about the stability of UNC0638 under different storage conditions?

A14: The provided research abstracts do not detail the stability of UNC0638 under different storage conditions. Consulting the compound supplier or exploring other research articles is recommended for this information.

Q15: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of UNC0638?

A15: The provided research abstracts do not delve into the specific formulation strategies for UNC0638. Further investigation into drug delivery and formulation studies is necessary.

Q16: Is there information available on the compliance of UNC0638 with SHE regulations?

A16: The provided research abstracts primarily focus on the biological activity and therapeutic potential of UNC0638. Information regarding its compliance with SHE regulations would likely be found in safety data sheets provided by the compound supplier or through relevant regulatory agency databases.

Q17: What is the bioavailability of UNC0638?

A17: While the precise bioavailability is not specified in the provided abstracts, one study mentions that a SPIN1 selective inhibitor derived from UNC0638 demonstrated bioavailability in mice. [] Further research is needed to determine the bioavailability of UNC0638 itself.

Q18: What is the half-life of UNC0638 in vivo?

A18: The half-life of UNC0638 in vivo is not specified in the provided research abstracts. Further pharmacokinetic studies are needed to determine its half-life.

Q19: How is UNC0638 metabolized in the body?

A19: The specific metabolic pathways of UNC0638 are not elaborated upon in the provided abstracts. Additional research is required to elucidate its metabolism.

Q20: In which cell lines has UNC0638 demonstrated in vitro efficacy?

A20: UNC0638 has shown in vitro efficacy in various cancer cell lines, including those derived from triple-negative breast cancer, pancreatic ductal adenocarcinoma, acute myeloid leukemia, multiple myeloma, and lymphoma. [, , , , , ]

Q21: Has UNC0638 shown efficacy in any animal models of disease?

A21: Yes, UNC0638 has demonstrated efficacy in animal models of pancreatic ductal adenocarcinoma, acute myocardial infarction, and acute lymphoblastic leukemia. [, , ]

Q22: Have any clinical trials been conducted using UNC0638?

A22: The provided research abstracts do not mention any completed or ongoing clinical trials involving UNC0638.

Q23: How does UNC0638 affect fetal hemoglobin (HbF) production?

A23: UNC0638 has been shown to stimulate HbF production by facilitating the interaction between the locus control region (LCR) and the γ-globin gene, leading to increased γ-globin gene expression. [, , , ]

Q24: Does UNC0638 affect the expression of BCL11A, a known repressor of HbF?

A24: Some studies suggest that UNC0638 treatment does not directly affect BCL11A expression, while others indicate a potential indirect effect in combination with other drugs. [, ] Further research is needed to clarify this relationship.

Q25: How does UNC0638 affect the differentiation of hematopoietic stem cells (HSCs)?

A25: UNC0638 treatment promotes the expansion of HSCs in vitro and can influence their lineage commitment. It has been shown to enhance megakaryocyte differentiation while suppressing the differentiation of other myeloid lineages. []

Q26: What is the impact of UNC0638 on smooth muscle cell (SMC) function?

A26: UNC0638 can attenuate the TNFα-induced dedifferentiation of SMCs and reduce the expression of MCP-1, an inflammatory chemokine, suggesting potential therapeutic benefits in vascular diseases. [, ]

Q27: Are there any known mechanisms of resistance to UNC0638?

A27: The provided research abstracts do not specifically address resistance mechanisms to UNC0638. This is an area for future investigation.

Q28: Have any specific drug delivery systems been developed for UNC0638?

A28: One study explored the use of l-cysteine-based poly(disulfide amide) polymers to encapsulate UNC0638 into nanoparticles. This formulation showed enhanced efficacy in vitro and in vivo in a pancreatic cancer model. []

Q29: Are there any biomarkers that could be used to predict the efficacy of UNC0638 treatment?

A29: Research has identified potential biomarkers for UNC0638 efficacy. For instance, high G9a and GLP expression levels are associated with worse disease outcomes in MM patients, suggesting that patients with higher expression levels might benefit more from G9a/GLP inhibition. []

Q30: What analytical methods are used to characterize and quantify UNC0638?

A30: Common analytical techniques used in the research include high-performance liquid chromatography (HPLC), chromatin immunoprecipitation (ChIP) followed by sequencing, RNA sequencing, Western blotting, and flow cytometry. [, , , , , , , ]

Q31: What is known about the environmental impact and degradation of UNC0638?

A31: The provided research abstracts do not provide information on the environmental impact or degradation of UNC0638. Further research is needed in this area.

Q32: Are there any known alternatives or substitutes for UNC0638 with similar biological activity?

A32: BIX01294 is another small molecule inhibitor that targets G9a/GLP and has been investigated in several studies as a potential therapeutic agent for various cancers and other diseases. [, , , , , ]

Q33: What are some of the cross-disciplinary applications of UNC0638 in research?

A33: The study of UNC0638 spans multiple disciplines, including:

  • Cancer biology: investigating its potential as an anti-cancer agent in various cancers. [, , , , , , ]
  • Hematology: exploring its effects on HbF production and HSC differentiation for treating hemoglobinopathies. [, , , , , ]
  • Neuroscience: studying its impact on synaptic plasticity and memory formation. [, ]
  • Immunology: examining its role in modulating the immune response to viral infections. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。